molecular formula C16H15NO2 B14418490 3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide CAS No. 81460-73-3

3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B14418490
CAS No.: 81460-73-3
M. Wt: 253.29 g/mol
InChI Key: KWUQDNOXKICXQF-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide is an organic compound with the molecular formula C16H15NO2 It is a member of the amide family, characterized by the presence of a hydroxyl group, a phenyl group, and a methylphenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-hydroxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-oxo-N-(4-methylphenyl)-3-phenylprop-2-enamide.

    Reduction: Formation of 3-hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamine.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 4-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Hydroxy-N-(2-hydroxyethyl)benzamide

Uniqueness

3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

81460-73-3

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-16(19)11-15(18)13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)

InChI Key

KWUQDNOXKICXQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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